molecular formula C23H19N3O5S2 B2782912 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 561050-85-9

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No. B2782912
CAS RN: 561050-85-9
M. Wt: 481.54
InChI Key: QKVJQHFPNAQPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of derivatives related to the chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide and their potential anticancer properties. For instance, a study by Horishny, Arshad, and Matiychuk (2021) delved into the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating significant anticancer activity against leukemia cell lines such as CCRF-CEM and SR, highlighting the potential of these compounds in cancer treatment research Horishny, Arshad, & Matiychuk, 2021.

Dual Inhibitory Activity

Another study by Gangjee et al. (2008) focused on thieno[2,3-d]pyrimidine antifolates, revealing compounds with potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. This dual action underscores the potential of such compounds in the development of new therapeutic agents Gangjee, Qiu, Li, & Kisliuk, 2008.

Antimicrobial Activity

The antimicrobial properties of similar compounds were also investigated. Attia et al. (2014) reported on the synthesis and antimicrobial activity of a compound with a benzodioxol-5-ylmethyl group, showing efficacy against various microbes such as S. aureus and B. subtilis. This suggests the potential of these compounds in addressing microbial infections Attia, El‐Brollosy, Kansoh, Ghabbour, Al-Wabli, & Fun, 2014.

Novel Synthesis and Biological Activity

Further research into the synthetic routes and biological activities of related compounds has been conducted, revealing new methods for creating diverse azoles and azines with potential biological applications. Hamed, Assy, Shalaby, and Sayed (2020) explored these aspects, contributing to the understanding of how these compounds can be synthesized and applied in various scientific fields Hamed, Assy, Shalaby, & Sayed, 2020.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S2/c1-2-7-26-22(28)20-15(16-4-3-8-29-16)11-32-21(20)25-23(26)33-12-19(27)24-10-14-5-6-17-18(9-14)31-13-30-17/h2-6,8-9,11H,1,7,10,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVJQHFPNAQPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.